Cas no 104992-92-9 (Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI))

Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI) structure
104992-92-9 structure
Product Name:Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI)
CAS No:104992-92-9
MF:C24H32O6
MW:416.507287979126
CID:144907
PubChem ID:6439015
Update Time:2025-04-19

Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI)
    • [(3aR,4R,6Z,10Z,12R,14Z,15aR)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
    • Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-tr...
    • Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E
    • kericembrenolide C
    • (3aR,4R,6Z,10Z,12R,14Z,15aR)-6,10,14-trimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,12,13,15a-decahydrocyclotetradeca[b]furan-4,12-diyl diacetate
    • Cyclotetradeca(b)furan-2(3H)-one, 4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-, (3aS-(3aR*,4R*,6E,10E,12R*,14E,15aR*))-
    • 104992-92-9
    • Inchi: 1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10-,15-9-,16-13-/t20-,21+,22+,23+/m0/s1
    • InChI Key: GBKNBSOFIBRPBO-OQGHAVHMSA-N
    • SMILES: O1C(C(=C)[C@H]2[C@H]1C=C(C)C[C@H](C=C(C)CCC=C(C)C[C@H]2OC(C)=O)OC(C)=O)=O |t:7,12,17|

Computed Properties

  • Exact Mass: 416.21988874g/mol
  • Monoisotopic Mass: 416.21988874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 801
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 78.9Ų
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.